REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]1[C:10](=[O:11])[CH2:9][CH2:8][N:7]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:6]1)=[O:4].[H-].[Na+].[CH3:21]I>O1CCCC1>[CH3:1][O:2][C:3]([C:5]1([CH3:21])[C:10](=[O:11])[CH2:9][CH2:8][N:7]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:6]1)=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.422 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 30 minutes at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
H2(g) was evolved during the addition
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 13 h
|
Duration
|
13 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with ice water
|
Type
|
CONCENTRATION
|
Details
|
concentrated down
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water and ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (3×)
|
Type
|
CUSTOM
|
Details
|
the organics were collected together
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Mg2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by Biotage flash chromatography (10% ethyl acetate/90% hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CN(CCC1=O)C(=O)OC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 59.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |